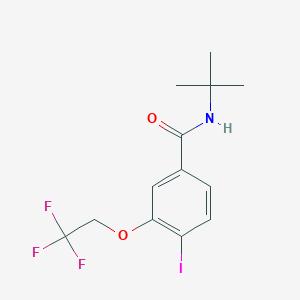![molecular formula C11H14ClF2NO2 B8124169 (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride](/img/structure/B8124169.png)
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[1,3]dioxole ring substituted with difluoro groups and an isopropylamine moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The initial step involves the formation of the benzo[1,3]dioxole ring, which can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Attachment of the Isopropylamine Moiety: The final step involves the attachment of the isopropylamine group through reductive amination, where the benzo[1,3]dioxole intermediate is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
- (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-methylamine hydrochloride
Uniqueness
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride stands out due to its specific substitution pattern and the presence of the isopropylamine group, which may confer unique biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-7(2)14-6-8-4-3-5-9-10(8)16-11(12,13)15-9;/h3-5,7,14H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNOADFJPYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C(=CC=C1)OC(O2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8124117.png)




![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)



![[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8124197.png)
